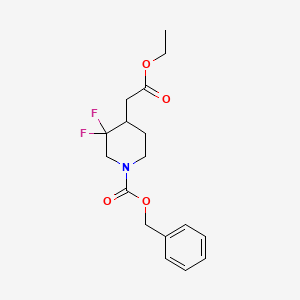

benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate

Descripción general

Descripción

Benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with ethoxy, oxoethyl, and difluoromethyl groups. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents under specific conditions.

Esterification: The carboxylate group is introduced through esterification reactions involving benzyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate is primarily investigated for its potential as a pharmaceutical intermediate. Its structural features suggest that it could play a role in the development of novel therapeutic agents.

Antiviral Activity

Research indicates that compounds with similar piperidine structures exhibit antiviral properties. The difluoropiperidine moiety can enhance the bioactivity of drugs by increasing their lipophilicity and metabolic stability. Preliminary studies have shown that derivatives of this compound may inhibit viral replication pathways, making it a candidate for further antiviral drug development .

Neurological Applications

The piperidine framework is often associated with neurological agents. Investigations into this compound suggest it may influence neurotransmitter systems, potentially leading to applications in treating conditions such as anxiety and depression .

Agrochemicals

This compound is also explored for its applications in agrochemicals due to its structural characteristics that might confer herbicidal or insecticidal properties.

Herbicide Development

Studies have indicated that compounds containing piperidine rings can function as herbicides by interfering with plant growth regulators. The unique substitution pattern of this compound may enhance its efficacy against specific weed species while minimizing toxicity to crops .

Insecticidal Properties

The compound's potential insecticidal activity is being examined through structure-activity relationship (SAR) studies. Initial results suggest that modifications to the ethoxy and difluoro groups can significantly impact insecticidal potency, making it a candidate for developing new pest control agents .

Materials Science

In materials science, this compound may serve as a building block for advanced materials.

Polymer Synthesis

The compound’s reactivity allows it to be incorporated into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research into copolymerization techniques is ongoing to evaluate its effectiveness in producing high-performance materials .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound could be utilized in formulating coatings and adhesives that require robust performance under varying environmental conditions .

Mecanismo De Acción

The mechanism of action of benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Disrupting Cellular Membranes: Affecting membrane integrity and function, leading to cell death or altered cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development in various fields .

Actividad Biológica

Benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. With the molecular formula and a molecular weight of approximately 341.36 g/mol, this compound features a piperidine ring substituted with a benzyl group and difluoromethyl groups, which may enhance its reactivity and biological activity compared to similar compounds. This article delves into the biological activity of this compound, summarizing relevant research findings and implications for future studies.

Chemical Structure and Properties

The compound's structure includes an ethoxy-oxoethyl moiety, contributing to its unique chemical properties. Its IUPAC name reflects its specific arrangement of atoms, indicating the presence of difluoromethyl groups that may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a spectrum of biological activities, including:

- Antibacterial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Antifungal Activity : Similar compounds have shown antifungal properties, indicating possible applications in treating fungal infections.

- Anticancer Activity : The compound's structural analogs have been evaluated for cytotoxicity against cancer cell lines, suggesting that it may also possess anticancer properties.

- Antiparasitic and Antihistamine Effects : Other derivatives in its class have demonstrated these activities, warranting further investigation into this compound's potential.

Research Findings and Case Studies

A review of literature reveals several studies exploring the biological activities of related compounds:

-

Cytotoxicity Studies : A study evaluated various tetrahydropyrazinoindole analogs for their cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-468). Compounds with structural similarities to this compound demonstrated significant growth inhibition, suggesting potential anticancer properties .

Compound Cell Line GI50 (µM) Analog A MCF-7 12.2 Analog B MDA-MB-468 6.57 Benzyl Compound Targeted Cells TBD - Pharmacological Profiles : Compounds structurally related to this compound have shown varied pharmacological profiles, including histone deacetylase inhibition which is crucial in cancer therapy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized by adjusting reaction conditions such as temperature and solvent choice. Characterization methods include FTIR, NMR, and LCMS spectroscopic studies to confirm the structure and purity of the synthesized compound .

Propiedades

IUPAC Name |

benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2NO4/c1-2-23-15(21)10-14-8-9-20(12-17(14,18)19)16(22)24-11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWVPLMXWCHQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(CC1(F)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.